An In-depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiroketal Scaffold
The spiroketal motif is a privileged structural element found in a wide array of natural products and pharmacologically active compounds.[1][2] Its inherent rigidity and three-dimensional architecture provide a unique scaffold for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[3] 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a member of this important class of molecules, represents a versatile chiral building block with significant potential in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its structure, predicted properties, and synthetic considerations, offering valuable insights for its application in drug discovery and development.
The 1,4-dioxaspiro[4.4]nonane core, consisting of a cyclopentane ring fused to a 1,3-dioxolane ring at a single spirocyclic carbon, imparts a well-defined conformational bias. The presence of a hydroxymethyl group at the 6-position offers a reactive handle for further molecular elaboration, enabling its incorporation into more complex molecular architectures.
Physicochemical and Structural Properties
Structure and Isomerism:
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol possesses a chiral center at the C6 position of the cyclopentane ring. The spirocyclic nature of the molecule can also give rise to diastereomers depending on the relative stereochemistry of the substituents on the cyclopentane ring. The control of this stereochemistry is a crucial aspect of its synthesis, particularly for applications in chiral drug design.
Predicted Physicochemical Data:
The following table summarizes the predicted and known properties of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its close isomer, (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₈H₁₄O₃ | - |
| Molecular Weight | 158.19 g/mol | |
| Appearance | Likely a solid or oil | |
| Boiling Point | Higher than corresponding alkanes due to hydrogen bonding | [4][5] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Spectroscopic Characterization
The structural elucidation of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol would rely on a combination of spectroscopic techniques. Based on the known spectral data for the 1,4-dioxaspiro[4.4]nonane scaffold and related structures, the following characteristic signals can be anticipated:[6][7]
-
¹H NMR: The spectrum would be characterized by multiplets in the aliphatic region corresponding to the protons of the cyclopentane and dioxolane rings. The protons of the hydroxymethyl group would appear as a distinct signal, likely a doublet of doublets or a multiplet, and the hydroxyl proton would present as a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The spiroketal carbon would exhibit a characteristic chemical shift in the range of 100-110 ppm. Other signals would correspond to the carbons of the cyclopentane and dioxolane rings, as well as the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.[8][9][10][11] Strong C-O stretching vibrations characteristic of the ketal functionality would be observed in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[12][13] Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the spiroketal ring system.
Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: A Proposed Approach
A definitive, optimized synthesis for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is not extensively documented. However, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of spiroketals.[14][15] The most common approach involves the acid-catalyzed ketalization of a dihydroxy ketone precursor.
A proposed synthetic pathway would start from a readily available cyclopentanone derivative, such as 3-(hydroxymethyl)cyclopentanone. This precursor can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF), offering a sustainable route.[16][17]
Proposed Synthetic Workflow:
A proposed synthetic workflow for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Detailed Experimental Protocol (Hypothetical):
-
Protection of the Hydroxyl Group: The hydroxyl group of 3-(hydroxymethyl)cyclopentanone is first protected to prevent side reactions in subsequent steps. A common protecting group such as a tert-butyldimethylsilyl (TBDMS) ether can be introduced using TBDMSCl and imidazole in DMF.
-
Alpha-hydroxylation: The protected ketone is then subjected to alpha-hydroxylation. This can be achieved by forming the enolate with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic oxygen source such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
-
Oxidation to the Diketone: The resulting alpha-hydroxy ketone is then oxidized to the corresponding 1,2-diketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Deprotection: The TBDMS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the dihydroxy ketone.
-
Acid-catalyzed Spiroketalization: The dihydroxy ketone is then reacted with ethylene glycol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus. This final step forms the desired 1,4-dioxaspiro[4.4]nonan-6-ylmethanol.
Applications in Drug Discovery and Organic Synthesis
The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.4]nonane scaffold makes it an attractive building block in drug discovery.[3] By serving as a central scaffold, it allows for the precise positioning of various functional groups into three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.
Role as a Chiral Building Block:
The chirality of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol makes it a valuable synthon for the asymmetric synthesis of complex molecules.[18][19][] Enantiomerically pure forms of this compound can be used to introduce specific stereocenters into a target molecule, which is often crucial for its pharmacological activity.
Use as a Protecting Group:
The 1,3-dioxolane moiety can also serve as a protecting group for a ketone or aldehyde functionality. This allows for selective chemical transformations to be carried out on other parts of the molecule, with the spiroketal being stable to a variety of reaction conditions and readily deprotected under acidic conditions.
Potential Therapeutic Applications:
While there are no specific drugs reported to contain the 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol moiety, the broader class of spiroketals has been investigated for a range of therapeutic applications, including as anticancer and antiviral agents. The unique conformational constraints imposed by the spirocyclic system can lead to novel structure-activity relationships and the discovery of new therapeutic leads.
Logical Relationship in Drug Discovery:
The role of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in the drug discovery process.
Safety and Handling
Specific safety data for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is not available. However, based on the general properties of alcohols and ethers, standard laboratory safety precautions should be observed.[21][22][23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a chiral building block with considerable potential in the fields of organic synthesis and medicinal chemistry. Its rigid spiroketal framework and reactive hydroxymethyl group provide a versatile platform for the construction of complex, three-dimensional molecules. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications. Further research into the synthesis and utility of this and related spiroketal scaffolds is warranted and holds promise for the development of novel therapeutics and functional materials.
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